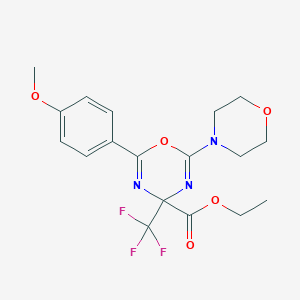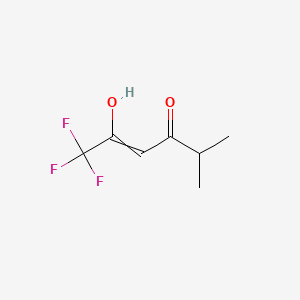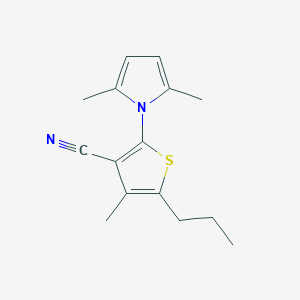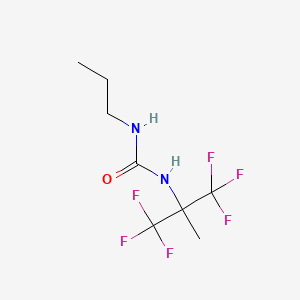![molecular formula C13H13N3O2S B12471799 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyl group and a sulfanyl group, which is further connected to an acetamide moiety bearing a 3-methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2-chloropyrimidine, the hydroxyl group is introduced via nucleophilic substitution.
Introduction of the sulfanyl group: The hydroxypyrimidine derivative is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 3-methylphenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: This compound has a similar structure but features an oxadiazole ring instead of a phenyl group, which may impart different chemical properties and biological activities.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Eigenschaften
Molekularformel |
C13H13N3O2S |
|---|---|
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N3O2S/c1-9-3-2-4-10(7-9)15-12(18)8-19-13-14-6-5-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17) |
InChI-Schlüssel |
XDWCVMFZJZUYNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)

![N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)



![(2E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B12471790.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
